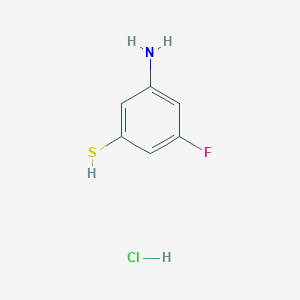

3-Amino-5-fluorobenzene-1-thiol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Amino-5-fluorobenzene-1-thiol hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine that is reacted with aromatic dianhydrides to produce polyimides with excellent thermal stability and low moisture absorption . Another related compound, 3-amino-5-fluoroalkylfurans, is synthesized through intramolecular cyclization of fluorovinamides, yielding hydrochloride salts in high yields . These studies suggest that the compound may also exhibit interesting properties due to the presence of fluorine and the potential for forming stable salts.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step processes. For example, the synthesis of the tri-aromatic ring diamine used in the creation of fluoro-polyimides requires a reduction of a dinitro-compound, which is obtained by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 3-amino-5-fluoroalkylfurans involves cyclization of fluorovinamides to form the furan ring structure . These methods indicate that the synthesis of 3-Amino-5-fluorobenzene-1-thiol hydrochloride could potentially involve similar cyclization or coupling reactions, possibly followed by salt formation to obtain the hydrochloride.

Molecular Structure Analysis

While the molecular structure of 3-Amino-5-fluorobenzene-1-thiol hydrochloride is not explicitly analyzed in the provided papers, the structure of related compounds suggests that the presence of fluorine atoms could significantly influence the electronic properties of the molecule. The trifluoromethyl groups in the diamine used for fluoro-polyimides synthesis are positioned to affect the electron density and reactivity of the amine groups . In the case of 3-amino-5-fluoroalkylfurans, the fluorinated groups are compatible with various substituents on the amine, which could imply a degree of electronic flexibility in the molecule . This suggests that the molecular structure of 3-Amino-5-fluorobenzene-1-thiol hydrochloride would likely exhibit unique electronic characteristics due to the fluorine atom's influence.

Chemical Reactions Analysis

The chemical reactions involving fluorinated aromatic compounds are diverse and can lead to a range of products. The synthesis of fluoro-polyimides involves the formation of poly(amic acid)s followed by cyclization to yield polyimide . The synthesis of 3-amino-5-fluoroalkylfurans by intramolecular cyclization demonstrates the reactivity of fluorovinamides under certain conditions to form furan rings . These reactions highlight the reactivity of fluorinated compounds and suggest that 3-Amino-5-fluorobenzene-1-thiol hydrochloride could also participate in various chemical reactions, potentially leading to the formation of polymers or other heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The fluoro-polyimides described exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are indicative of the strong carbon-fluorine bonds and the overall stability conferred by fluorine substitution. Although the specific properties of 3-Amino-5-fluorobenzene-1-thiol hydrochloride are not detailed in the papers, it can be inferred that similar stability and low reactivity to moisture could be expected due to the analogous presence of a fluorine atom in its structure.

科学的研究の応用

Synthesis and Antifungal Applications

3-Amino-5-fluorobenzene-1-thiol hydrochloride is utilized in the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which have demonstrated significant antifungal activities. The compound's effectiveness against various fungi and its impact on the cellular structure and function of Fusarium oxysporum are notable. The increase in cell membrane permeability, hypha malformation, and changes in cellular content such as mycelial reducing sugar, D-GlcNAc, and chitinase activity after treatment highlight its potential in fungal inhibition (Xu et al., 2007).

Advanced Material Synthesis

The compound is integral in synthesizing various complex molecules and materials. For instance, its role in the preparation of hydrophilic gold nanoparticles (AuNPs) for biomedical applications showcases its versatility. The detailed physicochemical and biological characterization of these AuNPs, including their interaction with amino ending thiols, provides valuable insights into their potential for targeted biomedical applications (Venditti et al., 2022).

Fluorescence and Spectroscopy

Its use in the synthesis of fluorescent molecules, such as 3-benzoxa/thiazol-2-ylquinolinemaleimides, is notable for its potential in sensitive thiol detection and quantitation. The distinctive fluorescence properties of these molecules, especially in their interaction with thiols and proteins, underline the compound's significance in the field of spectroscopy and molecular labeling (Nair & Rajasekharan, 2004).

特性

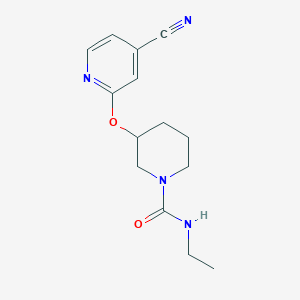

IUPAC Name |

3-amino-5-fluorobenzenethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNFKOZCAZQDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluorobenzene-1-thiol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)